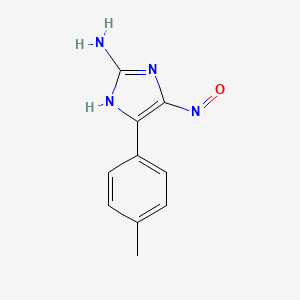
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid typically involves the reaction of maleic anhydride with aromatic amines, followed by ring opening and subsequent reactions to introduce the sulfonyl group and the benzoic acid moiety . The reaction conditions often require the use of thionyl chloride (SOCl₂) for chlorination steps and various solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction could produce sulfonamides or other reduced forms .
Scientific Research Applications
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group and pyrrolidine ring can form specific interactions with active sites, leading to inhibition or modulation of the target’s activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring structure and have similar reactivity and applications.
Benzoic acid derivatives: Compounds with benzoic acid moieties exhibit similar chemical behavior and can be used in related applications.
Sulfonyl-containing compounds: These compounds have similar functional groups and can participate in analogous chemical reactions.
Uniqueness
4-(((2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy)carbonyl)benzoic acid is unique due to its combination of a pyrrolidine ring, a benzoic acid moiety, and a sulfonyl group.
Properties
Molecular Formula |
C12H9NO9S |
|---|---|
Molecular Weight |
343.27 g/mol |
IUPAC Name |
4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H9NO9S/c14-9-5-8(23(19,20)21)10(15)13(9)22-12(18)7-3-1-6(2-4-7)11(16)17/h1-4,8H,5H2,(H,16,17)(H,19,20,21) |
InChI Key |
BCPFIZIMOAEORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12814265.png)








![4,4-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B12814328.png)


![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)

